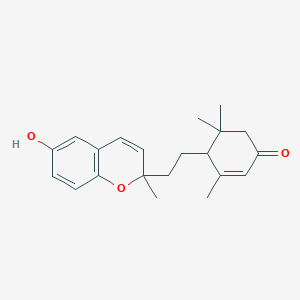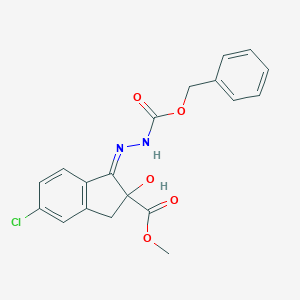
Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of indene carboxylates, which have been extensively studied for their potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It may also modulate the expression of certain genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has low toxicity. However, it has limited solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its effectiveness in vivo.
Conclusion:
In conclusion, Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate is a synthetic compound with potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to optimize its effectiveness in vivo.
Synthesis Methods
The synthesis of Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate involves the reaction of 6-chloroindan-1-one with phenylhydrazine in the presence of sodium acetate and acetic acid to form 6-chloro-2-phenylhydrazinylideneindan-1-one. This intermediate is then reacted with methyl chloroformate and triethylamine to yield the final product.
Scientific Research Applications
Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
173903-19-0 |
|---|---|
Product Name |
Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate |
Molecular Formula |
C19H17ClN2O5 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate |
InChI |
InChI=1S/C19H17ClN2O5/c1-26-17(23)19(25)10-13-9-14(20)7-8-15(13)16(19)21-22-18(24)27-11-12-5-3-2-4-6-12/h2-9,25H,10-11H2,1H3,(H,22,24)/b21-16- |
InChI Key |
GEUBGTOIEWOVIG-PGMHBOJBSA-N |
Isomeric SMILES |
COC(=O)C\1(CC2=C(/C1=N/NC(=O)OCC3=CC=CC=C3)C=CC(=C2)Cl)O |
SMILES |
COC(=O)C1(CC2=C(C1=NNC(=O)OCC3=CC=CC=C3)C=CC(=C2)Cl)O |
Canonical SMILES |
COC(=O)C1(CC2=C(C1=NNC(=O)OCC3=CC=CC=C3)C=CC(=C2)Cl)O |
synonyms |
Hydrazinecarboxylic acid, (5-chloro-2,3-dihydro-2-hydroxy-2-(methoxyca rbonyl)-1H-inden-1-ylidene)-, phenylmethyl ester, (Z)-(+)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)

![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)
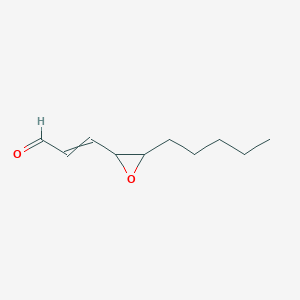
![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)
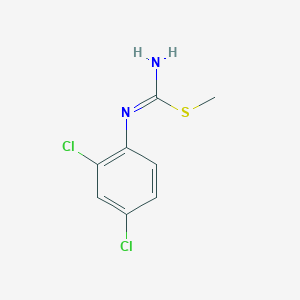
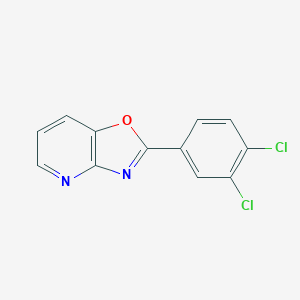
![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)

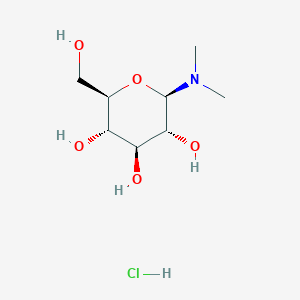
![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)
